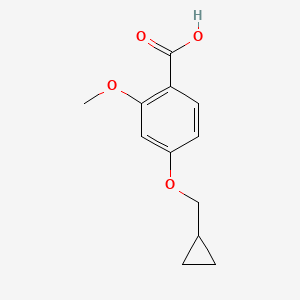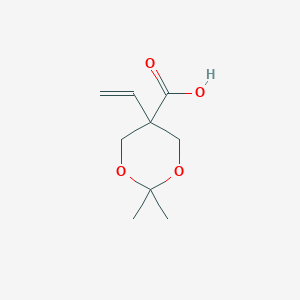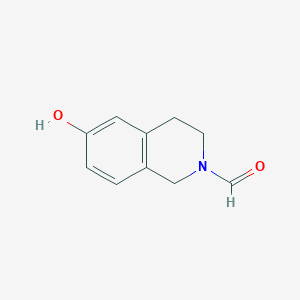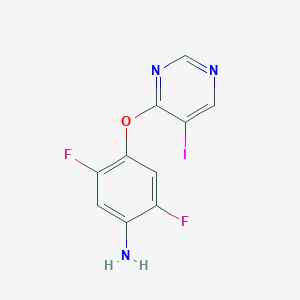
4-(cyclopropylmethoxy)-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylmethoxy)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a cyclopropylmethyloxy group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with cyclopropylmethanol in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under inert gas protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(cyclopropylmethoxy)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-cyclopropylmethyloxy-2-methoxybenzaldehyde or 4-cyclopropylmethyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclopropylmethyloxy-2-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(cyclopropylmethoxy)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethyloxy group and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid:
3-Methoxybenzoic acid:
2-Methoxybenzoic acid:
Uniqueness
4-(cyclopropylmethoxy)-2-methoxybenzoic acid is unique due to the presence of the cyclopropylmethyloxy group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-9(16-7-8-2-3-8)4-5-10(11)12(13)14/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
SFAVBXYGUGSUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8619877.png)

![4-[(2-Ethoxyethyl)sulfanyl]-2-nitroaniline](/img/structure/B8619886.png)




![Methyl [2-(3,5-dimethoxyphenyl)cyclohexylidene]acetate](/img/structure/B8619918.png)






